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Compound of Interest

Compound Name: Amezinium

Cat. No.: B1665968 Get Quote

An In-depth Technical Guide on the Molecular and Chemical Structure of Amezinium

This document provides a comprehensive technical overview of Amezinium, a

sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended

for researchers, scientists, and professionals in drug development, detailing the compound's

molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity
Amezinium is a substituted pyridazinium derivative. It is commercially available as the

methylsulfate salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.
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Identifier Data Reference(s)

IUPAC Name
6-methoxy-1-phenylpyridazin-

1-ium-4-amine; methyl sulfate
[1][2]

Systematic Name

4-Amino-6-methoxy-1-

phenylpyridazinium methyl

sulfate

CAS Number
30578-37-1 (for methylsulfate

salt)
[1][2][3]

Molecular Formula C₁₂H₁₅N₃O₅S [1][2][3]

Molecular Weight 313.33 g/mol [1][2][3]

Cation Formula C₁₁H₁₂N₃O⁺ [4]

Cation Mol. Weight 202.23 g/mol

Synonyms & Codes

Amezinium metilsulfate, Lu-

1631, Regulton, Risumic,

Supratonin

[2][3][5]

InChIKey
ZEASXVYVFFXULL-

UHFFFAOYSA-N
[1][4]

SMILES

COC1=CC(N)=CN=

[N+]1C2=CC=CC=C2.O=S(OC

)([O-])=O

[4][5]

Chemical Structure (Amezinium Metilsulfate): Chemical Structure of Amezinium Metilsulfate

Physicochemical Properties
Amezinium metilsulfate is a white to off-white solid crystalline powder.[5]
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Property Value Reference(s)

Appearance White to off-white solid [5]

Solubility

H₂O: 50 mg/mL (requires

sonication) DMSO: ≥ 34

mg/mL

[5]

Storage
4°C, sealed, away from

moisture
[5]

Synthesis of Amezinium Metilsulfate
The synthesis of Amezinium metilsulfate is a multi-step process that starts from Chloridazon

(5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway

involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group,

followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium salt.
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Figure 1: Synthesis pathway for Amezinium Metilsulfate.

Experimental Protocol: General Procedure
While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical

literature describes the key transformations.[1]

Reduction of Chloridazon: Chloridazon is subjected to catalytic hydrogenation (e.g., using a

palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl

group, yielding 5-amino-2-phenylpyridazin-3-one.

Alkylation: The resulting intermediate is then treated with a methylating agent, dimethyl

sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of

one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the

positively charged pyridazinium ring and yielding Amezinium metilsulfate as the final

product.

Spectroscopic Characterization
Methodology Note: Specific experimental spectra for Amezinium are not widely available in

public databases. The following sections describe the predicted spectroscopic features based

on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

proton environments. A sharp singlet corresponding to the three protons of the methoxy (-

OCH₃) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl

ring and the pyridazinium ring would produce a series of multiplets in the aromatic region

(typically 7.0-9.0 ppm). The two protons of the primary amine (-NH₂) would likely appear as a

broad singlet.

¹³C NMR: The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm),

and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the

phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy
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The IR spectrum of Amezinium would be characterized by absorptions corresponding to its

functional groups.[6][7]

N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-

3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the

sp³ C-H stretch of the methoxy group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations

would cause several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is

expected in the 1200-1275 cm⁻¹ range.

Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, Amezinium metilsulfate would show a

prominent peak for the cation (C₁₁H₁₂N₃O⁺) at a mass-to-charge ratio (m/z) of 202.09.

Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl

radical (·CH₃) from the methoxy group or subsequent fragmentation of the heterocyclic ring

system.

Pharmacological Mechanism of Action
Amezinium exerts its sympathomimetic and antihypotensive effects through a complex, multi-

target mechanism of action.[1][5][8][9] It does not act directly as an agonist on postsynaptic

receptors but rather potentiates the effects of endogenous noradrenaline.
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Mechanism Target / Effect
Quantitative Data
(Ki)

Reference(s)

Uptake-1 Inhibition

Inhibits neuronal

reuptake of

noradrenaline (NA)

and tyramine.

Ki = 1.3 x 10⁻⁷ mol/L

(for NA uptake)
[9]

MAO Inhibition

Reversible inhibitor of

Monoamine Oxidase

A and B.

Ki = 3 x 10⁻⁶ mol/L

(MAO-A) Ki = 3 x 10⁻⁴

mol/L (MAO-B)

[9]

Receptor Stimulation

Indirectly stimulates

vascular α- and

cardiac β₁-

adrenoceptors.

- [8][10]

Neuronal Uptake

Is itself a substrate for

and is taken up into

sympathetic neurons.

- [8][9]

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft,

which increases the concentration and residence time of noradrenaline, leading to enhanced

stimulation of α₁- and β₁-adrenergic receptors.[8] This results in vasoconstriction and an

increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal

MAO-A, Amezinium prevents the degradation of noradrenaline that has been taken up, further

increasing its availability for release.[9]
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Figure 2: Amezinium's mechanism of action at the adrenergic synapse.

Overview of Cited Experimental Methodologies
The characterization of Amezinium's pharmacology has been established through various in

vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay
Biochemical experiments to determine the inhibition constant (Ki) for noradrenaline uptake

were performed in vitro using rat atria.[9]

Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.

Incubation: The tissue is incubated with radiolabeled ³H-noradrenaline in the presence of

varying concentrations of Amezinium.

Analysis: The amount of radioactivity taken up by the tissue is measured (e.g., via liquid

scintillation counting).

Calculation: The Ki is calculated from the IC₅₀ value, which represents the concentration of

Amezinium required to inhibit 50% of the specific ³H-noradrenaline uptake.
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Protocol: Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of Amezinium against MAO-A and MAO-B was determined using tissue

homogenates.[9]

Homogenate Preparation: Homogenates are prepared from rat heart (a source rich in MAO-

A) and rat liver (a source rich in MAO-B).

Incubation: The homogenates are incubated with a specific substrate for MAO (e.g.,

kynuramine or radiolabeled tyramine) and various concentrations of Amezinium.

Measurement: The rate of substrate metabolism is measured, often spectrophotometrically

or radiometrically.

Data Analysis: The Ki values are determined by analyzing the enzyme kinetics, confirming

the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification
A high-performance liquid chromatography (HPLC) method has been validated for the

determination of Amezinium in human plasma, particularly from patients undergoing dialysis.

[11]

Sample Preparation: Amezinium is extracted from plasma samples using a liquid-liquid

extraction procedure.

Chromatography: The extract is injected onto an end-capped C-18 reverse-phase HPLC

column.

Detection: The compound is detected using a UV detector.

Validation: The method was validated for accuracy, precision, and reproducibility, with a

reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic

studies in patients.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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